molecular formula C31H46Cl2N2O2 B131156 3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate CAS No. 146678-51-5

3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate

Cat. No. B131156
M. Wt: 549.6 g/mol
InChI Key: CPICDLRHHBTQBZ-ABKLYSGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic steroid compound that is commonly known as O-2113. It is a potent anti-cancer agent that has been extensively studied for its potential use in cancer treatment. O-2113 is a member of the 17-aza-D-homoandrostane steroid family and has a unique chemical structure that makes it an attractive candidate for cancer research.

Mechanism Of Action

O-2113 works by binding to androgen receptors in cancer cells. This binding inhibits the activity of the androgen receptor, which is necessary for the growth and survival of many types of cancer cells. O-2113 also disrupts the cell cycle, which can lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

O-2113 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in cancer cell growth and proliferation. O-2113 has also been shown to reduce the levels of certain hormones, such as testosterone, which can contribute to the growth of some types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of O-2113 is its potency as an anti-cancer agent. It has been shown to be effective at inhibiting the growth of cancer cells at relatively low concentrations. However, the complex synthesis process and the high cost of O-2113 can be limiting factors for its use in lab experiments.

Future Directions

There are a number of future directions for research on O-2113. One area of interest is the development of new methods for synthesizing O-2113 that are more efficient and cost-effective. Another area of interest is the development of new formulations of O-2113 that can be more easily administered to patients. Additionally, further research is needed to fully understand the mechanism of action of O-2113 and to identify potential side effects.

Synthesis Methods

The synthesis of O-2113 involves a multi-step process that begins with the conversion of pregnenolone to 17-aza-D-homoandrostane. This intermediate is then reacted with 4-N,N-bis(2-chloroethyl)aminophenylacetic acid to form O-2113. The synthesis of O-2113 is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

O-2113 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. O-2113 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that O-2113 has great potential as a cancer treatment.

properties

CAS RN

146678-51-5

Product Name

3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate

Molecular Formula

C31H46Cl2N2O2

Molecular Weight

549.6 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C31H46Cl2N2O2/c1-30-13-11-25(37-29(36)20-22-5-8-24(9-6-22)35(18-15-32)19-16-33)21-23(30)7-10-26-27(30)12-14-31(2)28(26)4-3-17-34-31/h5-6,8-9,23,25-28,34H,3-4,7,10-21H2,1-2H3/t23-,25-,26+,27-,28-,30-,31-/m0/s1

InChI Key

CPICDLRHHBTQBZ-ABKLYSGHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

synonyms

3-beta-hydroxy-17a-aza-D-homo-5alpha-androstan-p-N,N-bis(2-chloroethyl)aminophenylacetate
3-HAHAAP
3-hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate

Origin of Product

United States

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